Suavioside A

Taste Science Natural Sweeteners Sensory Analysis

Suavioside A is the 17-O-β-D-glucoside of ent-kaurane-3α,16β,17-triol, not interchangeable with rubusoside or other Rubus diterpene glycosides. It uniquely inhibits aldose reductase and AGEs formation, making it essential for diabetic complication research, natural sweetener profiling, and HPLC standardization. Order ≥98% purity for reliable bioactivity and quantification data.

Molecular Formula C26H44O8
Molecular Weight 484.6 g/mol
Cat. No. B593493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuavioside A
Molecular FormulaC26H44O8
Molecular Weight484.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3
InChIKeyKCTSUIMXVGYXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Suavioside A: A Naturally Sourced ent-Kaurane Diterpene Glucoside for Specialized Research Applications


Suavioside A is an ent-kaurane-type diterpene glucoside that can be isolated from the leaves of Rubus suavissimus [1]. Its structure is defined as 17-O-β-D-glucoside of ent-kaurane-3α,16β,17-triol, with a molecular formula of C26H44O8 and a molecular weight of approximately 484.62 g/mol [2]. This compound, recognized for its sweet taste, is offered for research purposes as a reference standard and analytical tool in various scientific investigations .

Why Suavioside A Cannot Be Casually Replaced by Rubusoside or Other ent-Kaurane Analogs


Within the Rubus suavissimus leaf extract, Suavioside A is one of numerous structurally related ent-kaurane diterpene glycosides [1]. Despite sharing the same core skeleton, the specific glycosylation pattern and functional group arrangement of Suavioside A confer a distinct biological and sensory profile compared to its closest analogs, such as the major sweetener rubusoside or the bitter suavioside C1 [1][2]. Its unique polypharmacology, evidenced by potent inhibition of aldose reductase (AR) and advanced glycation endproducts (AGEs) formation, is a property not universally shared across the diterpene glycoside class from this plant [3]. Therefore, substituting Suavioside A with another in-class compound, even rubusoside, is not scientifically valid for investigations requiring its specific bioactivity signature or its utility as a precise analytical standard.

Quantitative Evidence Guide: Benchmarking Suavioside A Against Its Closest Comparators


Suavioside A's Taste Profile Distinguishes It from the Major Plant Constituent Rubusoside

Unlike the major sweet principle rubusoside, which is known to have a slow onset of sweetness and a lingering, somewhat bitter aftertaste, Suavioside A is characterized simply as 'tastes sweet' without the reported bitterness that can limit applications of other steviol glycosides [1][2]. While specific relative sweetness potency values versus sucrose are not yet published, its classification as a 'minor' sweet-tasting glycoside differentiates it from the 'major' rubusoside in the plant's phytochemical profile, establishing it as a distinct molecular entity for receptor and taste modulation studies [2].

Taste Science Natural Sweeteners Sensory Analysis

Suavioside A Exhibits Potent In Vitro Aldose Reductase Inhibition

Suavioside A is a potent inhibitor of human recombinant aldose reductase (AR), the key enzyme in the polyol pathway implicated in diabetic complications [1]. It demonstrates an IC50 of 56 nM in an assay measuring NADPH oxidation using L-idose as a substrate [1]. This high potency is orders of magnitude greater than what is typically observed for other major sweet diterpenoids like rubusoside, though direct side-by-side comparisons are not available. Its isolation from Artemisia iwayomogi, where it contributed to the extract's overall AR and AGEs inhibitory activities, supports its role as a bioactive constituent with a distinct mechanism of action [2].

Diabetic Complications Polyol Pathway Aldose Reductase

Suavioside A Contributes to Advanced Glycation Endproduct (AGE) Inhibition

In addition to AR inhibition, Suavioside A was identified as one of the bioactive compounds contributing to the significant inhibition of advanced glycation endproducts (AGEs) formation observed in Artemisia iwayomogi extracts [1]. AGEs are pathological proteins or lipids that become glycated after exposure to sugars and are key drivers of diabetic vascular complications and aging [1]. The dual activity on both AR and AGEs formation suggests a multi-target mechanism that is not observed for many other in-class diterpenes like rubusoside or stevioside, for which AGE inhibition data is absent or negligible.

AGE Formation Diabetes Glycation

Suavioside A Offers a Distinct Chemical Scaffold for Structure-Activity Relationship (SAR) Studies

Suavioside A possesses a unique glycosylation pattern: it is a 17-O-β-D-glucoside of an ent-kaurane-3α,16β,17-triol core [1]. This differs from the major sweetener rubusoside, which is a steviol glucoside (a different aglycone) [2]. Compared to the well-known steviol glycosides from Stevia rebaudiana (e.g., stevioside, rebaudioside A), Suavioside A's ent-kaurane backbone is oxygenated at C-3α, C-16β, and C-17, providing a different set of hydrogen bond donors and acceptors for potential protein interactions [1]. This structural divergence provides medicinal chemists with a distinct starting point for developing novel bioactive molecules with potentially improved selectivity or reduced off-target effects compared to more common diterpene scaffolds.

Medicinal Chemistry SAR Natural Product Chemistry

Recommended Research & Industrial Application Scenarios for Suavioside A


As a Precise Analytical Reference Standard in Quality Control and Phytochemical Analysis

Suavioside A is employed as a high-purity reference material for HPLC analysis and other analytical methods. Its well-defined spectral properties (NMR, MS) make it essential for the accurate identification and quantification of suaviosides in plant extracts, dietary supplements, and food products containing Rubus suavissimus or Artemisia iwayomogi [1][2].

In Biomedical Research as a Probe for the Polyol Pathway and Glycation

Due to its potent in vitro inhibition of aldose reductase (AR) and its contribution to AGEs formation inhibition, Suavioside A is a valuable tool for academic and industrial researchers studying the molecular mechanisms of diabetic complications [1][2]. It can be used in cellular or enzymatic assays to dissect the role of the polyol pathway and protein glycation in hyperglycemia-related pathophysiology, offering a dual-target mechanism not seen in common sweeteners like rubusoside or stevioside.

In Food and Flavor Science for Sweetener Formulation Research

As a naturally sweet compound with a taste profile qualitatively distinct from the more complex rubusoside, Suavioside A serves as a research ingredient for exploring novel natural sweetener blends [1]. It is cited in patent literature as a component in advanced sweetener and flavor compositions, where it may be used to improve taste profiles or as a substrate for enzymatic glycosylation to create new sweetener derivatives [2].

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